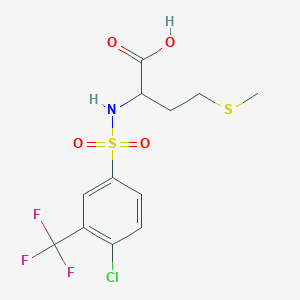

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

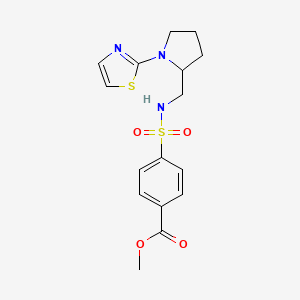

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is a chemical compound with the IUPAC name N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}(methyl)homocysteine . It has a molecular weight of 391.82 .

Molecular Structure Analysis

The InChI code for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is 1S/C12H13ClF3NO4S2/c1-22-5-4-10(11(18)19)17-23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,17H,4-5H2,1H3,(H,18,19) .Aplicaciones Científicas De Investigación

Methionine's Role in Protein Structure and Metabolism

Methionine in Proteins and Oxidative Stress

- Methionine is crucial for initiating eukaryotic protein synthesis and is predominantly located within the hydrophobic core of globular proteins. Some surface-exposed methionine residues are susceptible to oxidative damage but can be restored by methionine sulfoxide reductase, highlighting methionine's role in defending against oxidative stress (Brosnan & Brosnan, 2007).

Methionine Sulfoxide Reductases and Oxidative Repair

- The discovery and subsequent research into methionine sulfoxide reductases (Msrs) underline the enzyme's importance in repairing oxidatively damaged methionine in proteins. This repair mechanism is vital for maintaining protein functionality and cellular health, especially under oxidative stress conditions (Achilli, Ciana, & Minetti, 2015).

Methionine and Environmental Interactions

Methionine and Greenhouse Gas Mitigation

- Research into cattle slurry acidification demonstrated that adding methionine or its derivatives could significantly reduce methane emissions during storage. This finding suggests a novel approach to mitigating greenhouse gas emissions from agricultural practices (Petersen, Andersen, & Eriksen, 2012).

Methionine's Chemical Properties and Applications

Poly(ester-imide)s Synthesis

- Methionine's utility extends into the realm of polymer science, where it has been used to synthesize new thermally stable and optically active poly(ester-imide)s. These polymers exhibit promising characteristics for advanced technological applications (Mallakpour & Kowsari, 2006).

Methionine Oxidation in Photosensitized Reactions

- The oxidation of methionine-containing peptides through photosensitized reactions provides insight into the stability and degradation of methionine under UV radiation. Such studies are pivotal for understanding methionine's behavior under environmental stressors and its implications in biological systems (Ignasiak et al., 2014).

Safety and Hazards

The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to have analgesic effects , suggesting that they may interact with pain receptors or related pathways.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, given the presence of the sulfonyl group .

Biochemical Pathways

Related compounds have been involved in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones , suggesting that it may affect similar pathways.

Result of Action

Compounds with similar structures have shown analgesic effects , suggesting that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .

Propiedades

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO4S2/c1-22-5-4-10(11(18)19)17-23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,17H,4-5H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFBGNDGKMLCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)